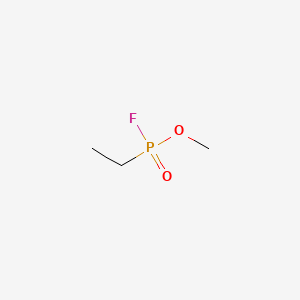
Cl-PEG5-CH2CH2COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cl-PEG5-CH2CH2COOH: chlorinated polyethylene glycol 5 carboxylic acid , is an organic compound that contains a chlorine atom and a polyethylene glycol group. It is a white to pale yellow solid that is soluble in water and has a variety of applications in different fields due to its hydrophilic nature .
Métodos De Preparación
The synthesis of Cl-PEG5-CH2CH2COOH typically involves the reaction of chlorinated compounds with ethylene glycol. The process includes several steps:
Chlorination: A chlorinated compound is reacted with ethylene glycol under controlled conditions.
Polymerization: The resulting product undergoes polymerization to form polyethylene glycol with a specific chain length.
Carboxylation: The terminal hydroxyl group of the polyethylene glycol is converted to a carboxylic acid group through a carboxylation reaction.
Industrial production methods often involve large-scale chemical synthesis using similar steps but optimized for higher yields and purity. Safety measures are crucial during the handling and synthesis of this compound to avoid exposure to its potentially harmful effects .
Análisis De Reacciones Químicas
Cl-PEG5-CH2CH2COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cl-PEG5-CH2CH2COOH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of high molecular weight polymers and nanomaterials.
Biology: The compound is employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: This compound is utilized in the production of various industrial products, including coatings, adhesives, and lubricants
Mecanismo De Acción
The mechanism of action of Cl-PEG5-CH2CH2COOH involves its interaction with molecular targets through its functional groups. The polyethylene glycol chain provides hydrophilicity, enhancing the solubility of the compound in aqueous environments. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, facilitating its binding and activity. The chlorine atom can participate in substitution reactions, allowing the compound to modify other molecules .
Comparación Con Compuestos Similares
Cl-PEG5-CH2CH2COOH can be compared with other similar compounds such as:
Cl-PEG4-CH2CH2COOH: A shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.
Cl-PEG6-CH2CH2COOH: A longer polyethylene glycol chain, which may enhance solubility but alter the compound’s reactivity.
Cl-PEG5-CH2CH2OH: Lacks the carboxylic acid group, affecting its ability to form ionic interactions and hydrogen bonds.
These comparisons highlight the unique properties of this compound, such as its specific chain length and functional groups, which contribute to its distinct applications and reactivity.
Propiedades
Fórmula molecular |
C13H25ClO7 |
|---|---|
Peso molecular |
328.78 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C13H25ClO7/c1-12(13(15)16)21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-14/h12H,2-11H2,1H3,(H,15,16) |
Clave InChI |
QSWGKGYLLGRNKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)OCCOCCOCCOCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)

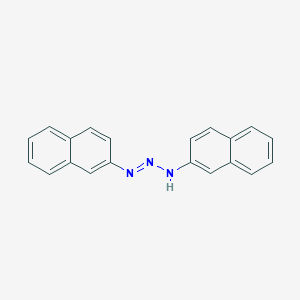
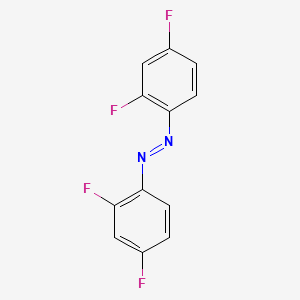
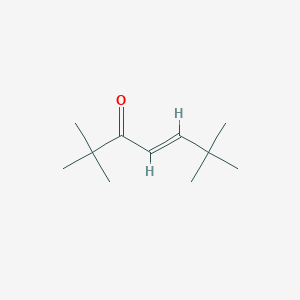
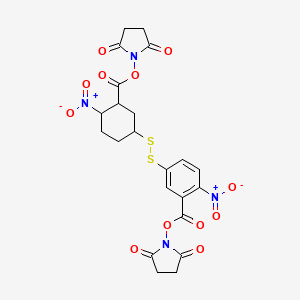

![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)

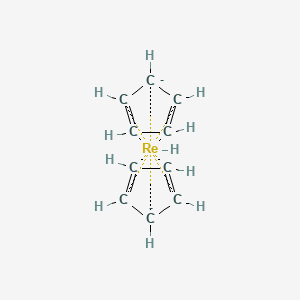
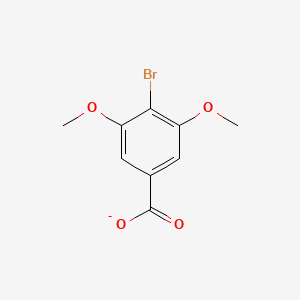
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
